3,4-dimethoxy-N-(5-methylpyridin-2-yl)benzamide
CAS No.:
Cat. No.: VC15023777
Molecular Formula: C15H16N2O3
Molecular Weight: 272.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16N2O3 |
|---|---|
| Molecular Weight | 272.30 g/mol |
| IUPAC Name | 3,4-dimethoxy-N-(5-methylpyridin-2-yl)benzamide |
| Standard InChI | InChI=1S/C15H16N2O3/c1-10-4-7-14(16-9-10)17-15(18)11-5-6-12(19-2)13(8-11)20-3/h4-9H,1-3H3,(H,16,17,18) |
| Standard InChI Key | AQHLDUWKKFFHCR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Introduction
3,4-Dimethoxy-N-(5-methylpyridin-2-yl)benzamide is a synthetic organic compound belonging to the benzamide class. It features a unique structure with two methoxy groups and a 5-methylpyridin-2-yl moiety attached to the benzamide core. The molecular formula for this compound is C15H16N2O3, and it has a molecular weight of approximately 247.27 g/mol . This compound is notable for its potential applications in medicinal chemistry and material science due to its diverse chemical properties and biological activities.
Synthesis Steps
-
Starting Materials: The synthesis often begins with appropriate starting materials, such as 3,4-dimethoxybenzoic acid and 5-methylpyridin-2-amine.
-
Coupling Reaction: A coupling reaction is performed to link the pyridine moiety with the benzamide core.
-
Purification: The final product is purified using techniques like chromatography.
Biological Activities
3,4-Dimethoxy-N-(5-methylpyridin-2-yl)benzamide has been investigated for its potential as an antimicrobial, antioxidant, anti-inflammatory, and anticancer agent. Its mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors, which modulate their activity, potentially leading to reduced inflammation or enhanced cellular protection against oxidative stress.
Applications and Potential Uses
This compound has several applications across various fields, including medicinal chemistry and material science. Its ability to bind effectively to specific receptors and enzymes is critical for understanding its mechanism of action and potential therapeutic effects. Further research is needed to elucidate the precise binding interactions and inhibitory effects on various biological targets.
Comparison with Similar Compounds
Several compounds share structural similarities with 3,4-dimethoxy-N-(5-methylpyridin-2-yl)benzamide. Here are some notable examples:
Research Findings and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume